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Compound of Interest

Compound Name: 2-Chloro-4-(tert-pentyl)phenol

Cat. No.: B7770314 Get Quote

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of the toxicological profiles of 2-Chloro-4-
(tert-pentyl)phenol and its parent compound, phenol. By examining available data and

outlining standardized testing methodologies, this document aims to equip researchers,

scientists, and drug development professionals with the critical information needed to make

informed decisions regarding the handling, application, and potential risk assessment of these

compounds.

Introduction: Understanding the Chemical Context
Phenol is a foundational aromatic organic compound with widespread use as a precursor in the

production of plastics, resins, and pharmaceuticals.[1] Its toxicological profile is well-

documented, characterized by its corrosive nature and systemic toxicity.[1][2] 2-Chloro-4-(tert-
pentyl)phenol, a substituted derivative, features a chlorine atom and a bulky tert-pentyl group

on the phenol ring. These structural modifications are anticipated to alter its physicochemical

properties, such as lipophilicity and electronic character, which in turn can significantly

influence its toxicological behavior.[3][4] This guide will dissect these differences through a

comparative analysis of key toxicological endpoints.

Comparative Toxicity Profile
The addition of a chlorine atom and a tert-pentyl group to the phenol structure introduces

changes that can affect the molecule's absorption, distribution, metabolism, and excretion
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(ADME) profile, ultimately altering its toxicity.

Structure-Activity Relationship (SAR) Insights:

The toxicity of substituted phenols is often related to their lipophilicity (log P) and electronic

effects (Hammett sigma constant).[3]

Lipophilicity: The tert-pentyl group significantly increases the lipophilicity of the molecule

compared to phenol. This can enhance its ability to penetrate biological membranes,

potentially leading to increased absorption and distribution into lipid-rich tissues.[4]

Electronic Effects: The chlorine atom is an electron-withdrawing group, which can influence

the reactivity of the phenolic hydroxyl group and the aromatic ring.[3]

These modifications suggest that 2-Chloro-4-(tert-pentyl)phenol may exhibit a different

toxicity profile from phenol, with potential for both increased and decreased toxicity depending

on the specific endpoint.

Summary of Toxicological Data
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Toxicological
Endpoint

2-Chloro-4-(tert-
pentyl)phenol

Phenol
Comparison
Insights

Acute Oral Toxicity
Harmful if swallowed

(Category 4).[5]

Toxic if swallowed

(Category 3).[6] A

minimal lethal oral

dose has been

estimated as low as

70 mg/kg in adults.[2]

Phenol exhibits higher

acute oral toxicity than

its substituted

derivative.

Acute Dermal Toxicity
Data not readily

available.

Toxic in contact with

skin (Category 3).[6]

[7]

Phenol is known to be

readily absorbed

through the skin,

causing both local and

systemic effects.[2][8]

The lipophilicity of the

substituted phenol

may enhance dermal

absorption.

Acute Inhalation

Toxicity

May cause respiratory

irritation (Category 3).

[5]

Toxic if inhaled

(Category 3).[6]

Causes respiratory

irritation.[2]

Both compounds are

irritants to the

respiratory tract.

Skin

Corrosion/Irritation

Causes skin irritation

(Category 2).[5]

Causes severe skin

burns and eye

damage (Category

1B).[6]

Phenol is significantly

more corrosive to the

skin than 2-Chloro-4-

(tert-pentyl)phenol.

Serious Eye

Damage/Irritation

Causes serious eye

damage (Category 1).

[5]

Causes serious eye

damage (Category 1).

[6]

Both compounds pose

a high risk of serious

eye damage.

Skin Sensitization Data not readily

available.

Not classified as a

skin sensitizer.

Standardized tests

like the Guinea Pig

Maximisation Test

(GPMT) or Buehler

Test would be

required to determine
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the sensitization

potential of the

substituted phenol.[9]

[10][11]

Germ Cell

Mutagenicity

Data not readily

available.

Suspected of causing

genetic defects

(Category 2).[6]

The mutagenic

potential of 2-Chloro-

4-(tert-pentyl)phenol is

a critical data gap that

needs to be

addressed, likely via

an Ames test.[12]

Carcinogenicity
Data not readily

available.

Not classifiable as to

its carcinogenicity to

humans (IARC Group

3).[13] EPA has

classified phenol as

Group D, not

classifiable as to

human

carcinogenicity.[14]

Long-term animal

bioassays would be

necessary to evaluate

the carcinogenic

potential of 2-Chloro-

4-(tert-pentyl)phenol.

Specific Target Organ

Toxicity (STOT)

May cause respiratory

irritation (Single

Exposure, Category

3).[5]

May cause damage to

organs through

prolonged or repeated

exposure (Repeated

Exposure, Category

2).[6] Target organs

include the nervous

system, kidneys, liver,

and cardiovascular

system.[2][13]

Phenol has well-

documented target

organ toxicity upon

repeated exposure.

The chronic toxicity

profile of the

substituted phenol is

unknown.
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To address the data gaps for 2-Chloro-4-(tert-pentyl)phenol and to perform a direct,

controlled comparison with phenol, standardized OECD guidelines for the testing of chemicals

should be employed. These protocols are designed to be self-validating systems, ensuring the

generation of reliable and reproducible data.

A. Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Rationale: This method is used to assess the acute toxicity of a substance after a single oral

dose and allows for classification into GHS categories.[15][16] It employs a stepwise

procedure with a small number of animals, aligning with animal welfare principles.[15][17]

Methodology:

Animal Selection: Healthy, young adult, nulliparous, and non-pregnant female rats are

typically used.[15]

Acclimatization: Animals are acclimatized for at least five days to laboratory conditions.[15]

Dosing: The test substance is administered orally by gavage at predefined dose levels

(e.g., 5, 50, 300, 2000 mg/kg body weight).[15] The starting dose is selected based on

available information; if none exists, 300 mg/kg is often used.[18]

Procedure: A group of three animals is dosed at the selected starting level. The outcome

(mortality or survival) determines the next step, which could involve dosing another three

animals at a lower or higher dose level, or terminating the study.[18]

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for at least 14 days.[19]

Necropsy: All animals (those that die during the study and survivors at the end) are

subjected to a gross necropsy.

Caption: Workflow for OECD 423 Acute Toxic Class Method.

B. Acute Dermal Irritation/Corrosion (OECD 404)
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Rationale: This test evaluates the potential of a substance to cause reversible (irritation) or

irreversible (corrosion) skin damage.[20] It employs a sequential testing strategy, often

starting with in vitro methods to reduce animal use.[21][22][23]

Methodology:

Animal Selection: A single albino rabbit is used for the initial test.[22]

Preparation: The day before the test, the fur on the animal's back is clipped.

Application: 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a

small patch of skin (approx. 6 cm²).[22][24] The patch is covered with a gauze dressing.

Exposure: The exposure duration is typically 4 hours.[22][24]

Observation: After patch removal, the skin is examined for erythema (redness) and edema

(swelling) at 1, 24, 48, and 72 hours.[20] Observations can continue for up to 14 days to

assess the reversibility of the effects.[20][22]

Confirmation: If the initial test does not show a corrosive effect, the response is confirmed

in up to two additional animals.[20]

C. Bacterial Reverse Mutation Test - Ames Test (OECD 471)

Rationale: This in vitro assay is a widely used initial screen to detect the mutagenic potential

of a chemical, specifically its ability to cause gene mutations. A positive result suggests the

substance may be a carcinogen.[12]

Methodology:

Test System: The assay uses several strains of bacteria (e.g., Salmonella typhimurium,

Escherichia coli) that have mutations rendering them unable to synthesize an essential

amino acid (e.g., histidine).[25][26]

Metabolic Activation: The test is performed both with and without an external metabolic

activation system (S9 mix from rat liver) to mimic mammalian metabolism.
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Exposure: The bacterial strains are exposed to the test substance at various

concentrations on agar plates deficient in the essential amino acid.[25]

Incubation: Plates are incubated for 48-72 hours at 37°C.[25]

Evaluation: A positive result (mutagenicity) is indicated by a significant, dose-dependent

increase in the number of "revertant" colonies (bacteria that have mutated back to a state

where they can produce the essential amino acid) compared to the negative control.

Caption: General Workflow for the Ames Test (OECD 471).

Conclusion
The available data indicates that while 2-Chloro-4-(tert-pentyl)phenol is classified as

hazardous, its acute toxicity profile appears to be less severe than that of phenol in terms of

oral toxicity and skin corrosivity. Phenol is a highly corrosive substance with significant acute

toxicity via multiple routes of exposure and is suspected of causing genetic defects.[6][7]

Conversely, 2-Chloro-4-(tert-pentyl)phenol is classified as a skin irritant rather than corrosive,

and as harmful rather than toxic upon ingestion.[27][5]

However, significant data gaps exist for 2-Chloro-4-(tert-pentyl)phenol, particularly

concerning skin sensitization, mutagenicity, and chronic toxicity. The structural alerts—a

chlorinated phenol backbone—warrant a thorough investigation into its mutagenic potential.

The increased lipophilicity conferred by the tert-pentyl group may also influence its potential for

bioaccumulation and chronic effects. Therefore, while it may present a lower acute risk in some

respects, a comprehensive toxicological evaluation following standardized protocols is

essential before its safety relative to phenol can be fully established.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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